Pyrazole, 3-butyl-
Overview
Description
Pyrazole, 3-butyl-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex heterocyclic systems. The 3-butyl substitution adds a butyl group to the third position of the pyrazole ring, potentially altering its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation of Hydrazine with Carbonyl Compounds: One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Multicomponent Reactions: These involve the use of multiple reactants in a single reaction vessel to form pyrazole derivatives.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between hydrazine and carbonyl compounds, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable methods such as continuous flow synthesis and the use of heterogeneous catalysts to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific substituents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at different positions on the pyrazole ring .
Scientific Research Applications
Chemistry: Pyrazole, 3-butyl- is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in the development of new drugs for treating diseases such as cancer and inflammation .
Medicine: Pyrazole, 3-butyl- and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. They are also explored as potential therapeutic agents for various medical conditions .
Industry: In the industrial sector, pyrazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of pyrazole, 3-butyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
1-Phenyl-3-methyl-5-pyrazolone: Known for its use in the synthesis of dyes and pigments.
Uniqueness: Pyrazole, 3-butyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group at the third position may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
5-butyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-5-6-8-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJCGXFXOXSUJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=NN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183189 | |
Record name | Pyrazole, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28998-67-6 | |
Record name | Pyrazole, 3-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028998676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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